N-methyl-N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride
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Overview
Description
N-Methyl-N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, a piperidine moiety, and a methyl group, all linked together through an amide bond and a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropanecarboxylic acid and piperidin-4-amine.
Reaction Steps: The carboxylic acid is first activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form an active ester. This ester is then reacted with piperidin-4-amine to form the amide bond.
Methylation: The resulting amide is then methylated using methyl iodide or dimethyl sulfate to introduce the methyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic route, often using continuous flow reactors to enhance efficiency and yield. Process optimization, including temperature control, solvent choice, and reaction time, is crucial to achieving high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like iodide or azide ions in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Methyl-N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride exerts its effects involves binding to specific molecular targets. The cyclopropane ring and the piperidine moiety interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride: Similar structure but with an acetamide group instead of cyclopropanecarboxamide.
N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: Similar structure but with a methanesulfonamide group.
Uniqueness: The presence of the cyclopropane ring in N-Methyl-N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride imparts unique chemical properties and reactivity compared to its analogs, making it particularly useful in certain synthetic and biological applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N-methyl-N-piperidin-4-ylcyclopropanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12(10(13)8-2-3-8)9-4-6-11-7-5-9;/h8-9,11H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVIXFXBCQIRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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